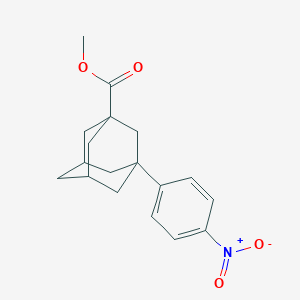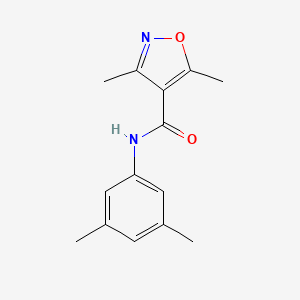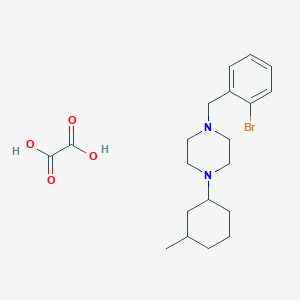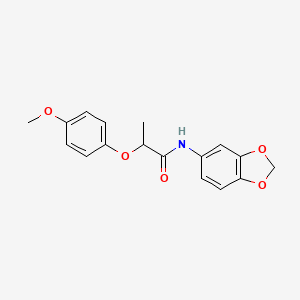
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate typically involves the reaction of 3-(4-nitrophenyl)adamantane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-(4-nitrophenyl)adamantane-1-carboxylic acid+methanolcatalystmethyl 3-(4-nitrophenyl)adamantane-1-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the application.
化学反応の分析
Types of Reactions
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 3-(4-nitrophenyl)adamantane-1-carboxylic acid.
科学的研究の応用
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
作用機序
The mechanism of action of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability and enhances binding affinity.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)adamantane-1-carboxylic acid
- Methyl 3-(4-aminophenyl)adamantane-1-carboxylate
- 3-(4-Hydroxyphenyl)adamantane-1-carboxylate
Uniqueness
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate is unique due to the presence of both a nitrophenyl group and an adamantane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl 3-(4-nitrophenyl)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-23-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(5-3-14)19(21)22/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJKKZIFUIBWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one](/img/structure/B5175445.png)


![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)
![N'-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5175484.png)


![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5175501.png)

![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(3-methylpyrazol-1-yl)acetamide](/img/structure/B5175523.png)
![N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B5175529.png)
![1-cyclohexyl-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5175547.png)
